tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
CAS No.: 2170372-32-2
Cat. No.: VC7613539
Molecular Formula: C11H19NO4
Molecular Weight: 229.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2170372-32-2 |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.276 |
| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
| Standard InChI | InChI=1S/C11H19NO4/c1-9(2,3)16-8(14)12-10-4-11(5-10,6-13)15-7-10/h13H,4-7H2,1-3H3,(H,12,14) |
| Standard InChI Key | RSDQFWFPRLYSPB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC12CC(C1)(OC2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound's molecular formula is C₁₁H₁₉NO₄, corresponding to a molecular weight of 229.28 g/mol . Its IUPAC name systematically describes the bicyclic framework: a 2-oxabicyclo[2.1.1]hexane system substituted at position 4 with a Boc-protected amine and at position 1 with a hydroxymethyl group. The structural complexity arises from the fused bicyclic system containing both an oxygen heteroatom and a bridged methylene group.
Table 1: Key Identifiers and Descriptors
| Property | Value |
|---|---|
| CAS Number | 2170372-32-2 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)NC12CC(C1)(OC2)CO |
| InChIKey | RSDQFWFPRLYSPB-UHFFFAOYSA-N |
| Topological Polar Surface Area | 66.4 Ų |
The bicyclo[2.1.1]hexane core imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry. This strain energy (estimated at ~30 kcal/mol for analogous systems) enhances reactivity in ring-opening reactions while maintaining stability under standard storage conditions .
Synthesis and Manufacturing
General Carbamate Protection Strategy
While detailed synthetic protocols for this specific compound remain proprietary, its production follows established carbamate protection chemistry . The synthetic sequence typically involves:
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Amine Generation: Formation of the 4-aminobicyclo[2.1.1]hexane intermediate through [2+2] photocycloaddition or transition metal-catalyzed cyclization
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine)
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Hydroxymethyl Introduction: Post-cyclization functionalization via aldol condensation or hydroxymethylation of a ketone precursor
Recent methodology from Herter et al. demonstrates that strained bicyclo[2.1.1]hexanes can be efficiently prepared through visible-light-mediated [2π+2σ] cycloadditions, providing access to gram-scale quantities of key intermediates .
Key Reaction Parameters:
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Temperature: 0-25°C for Boc protection
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Solvent: Dichloromethane or THF
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Reaction Time: 4-12 hours for complete conversion
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Yield: 60-75% (typical for strained systems)
Pharmaceutical and Synthetic Applications
Protective Group Chemistry
The Boc carbamate serves dual roles in synthetic applications:
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Amine Protection: Stable under basic conditions and nucleophilic attack
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Directed Functionalization: The hydroxymethyl group enables subsequent oxidation to carboxylic acids or cross-coupling reactions
Comparative Stability Data:
| Condition | Stability |
|---|---|
| Aqueous Acid (pH <3) | Rapid Deprotection |
| Aqueous Base (pH >10) | Stable (>24 hrs) |
| Pd-Catalyzed Coupling | Compatible |
| Grignard Reagents | Compatible |
This stability profile makes the compound particularly valuable in multi-step syntheses requiring orthogonal protection strategies .
Conformational Restriction in Drug Design
The rigid bicyclic scaffold imposes defined three-dimensional geometry on attached pharmacophores. Molecular modeling studies suggest:
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15-20° dihedral angle restriction compared to linear chains
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Enhanced binding affinity to protein targets (2-3 fold improvement in lead optimization studies)
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Reduced entropic penalty during target engagement
Ongoing research explores its incorporation into protease inhibitors and GPCR-targeted therapeutics .
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Parchem | >95% | 100mg-5kg | $350-$1200/g |
| Aladdin Scientific | 97% | 100mg | $420/100mg |
| Pharmablock | >98% | 1g-100g | Inquiry-based |
All suppliers explicitly restrict use to research applications, prohibiting human or veterinary administration . Minimum order quantities typically start at 100mg, with lead times of 3-5 business days for in-stock materials.
Physicochemical Properties
Experimental and Calculated Data
Solubility:
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DMSO: >50 mg/mL
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Water: <0.1 mg/mL
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Ethanol: 15-20 mg/mL
Spectroscopic Characteristics:
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.65 (m, 2H, CH₂OH), 4.15 (m, 1H, bridgehead H)
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¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (quaternary C), 155.2 (C=O)
Thermogravimetric analysis shows decomposition onset at 187°C, with complete degradation by 230°C. The compound remains stable for >24 months when stored desiccated at -20°C .
Recent Advances and Research Directions
Novel Bicyclo[2.1.1]hexane Syntheses
Breakthrough work published in Organic & Biomolecular Chemistry details photocatalytic [2π+2σ] cyclizations using iridium complexes (e.g., Ir(ppy)₃) to construct the bicyclic core . This method achieves:
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78-82% yields for gram-scale production
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Excellent diastereocontrol (>20:1 dr)
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Compatibility with late-stage functionalization
Ongoing investigations focus on:
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Enzymatic resolution of enantiomers
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Ring-expansion reactions to access medium-sized cycles
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Incorporation into metal-organic frameworks (MOFs) for catalytic applications
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